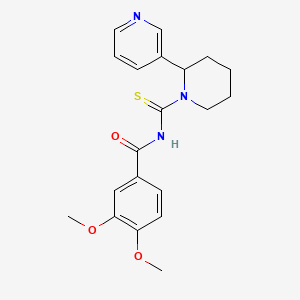![molecular formula C17H16N6O2S B10878273 2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide](/img/structure/B10878273.png)
2-methyl-N'-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is a complex organic compound that features a pyridine ring, a triazole ring, and a benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.
Formation of the Benzohydrazide Moiety: This involves the reaction of a benzoyl chloride derivative with hydrazine to form the benzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be facilitated by using halogenated derivatives and appropriate nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biological pathways involving pyridine and triazole derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are involved in critical biological pathways.
Pathways Involved: It may interfere with pathways involving nucleic acid synthesis or protein synthesis, leading to its potential antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: This compound has a similar structure but with a methoxy group instead of a methyl group.
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound features a pyrimidine ring instead of a triazole ring.
Uniqueness
2-methyl-N’-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide is unique due to its specific combination of a pyridine ring, a triazole ring, and a benzohydrazide moiety. This unique structure may confer specific biological activities that are not present in similar compounds.
Propiedades
Fórmula molecular |
C17H16N6O2S |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-methyl-N'-[2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide |
InChI |
InChI=1S/C17H16N6O2S/c1-11-5-2-3-7-13(11)16(25)22-20-14(24)10-26-17-19-15(21-23-17)12-6-4-8-18-9-12/h2-9H,10H2,1H3,(H,20,24)(H,22,25)(H,19,21,23) |
Clave InChI |
JGWUWBYOELRRTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NNC(=N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10878195.png)
![(4Z)-4-[(tert-butylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10878196.png)
![N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide](/img/structure/B10878202.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B10878203.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878222.png)
![2-({2-[(2-Methyl-5-nitrophenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10878224.png)
![N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10878230.png)
![2-(9,10,11,12-Tetrahydro-8H-cyclohepta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl)-1(2H)-phthalazinone](/img/structure/B10878249.png)
![Bis[2-(4-methylphenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B10878253.png)
![2'-(Benzoyloxy)[1,1'-biphenyl]-2-YL benzoate](/img/structure/B10878256.png)
![methyl 2-chloro-5-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)benzoate](/img/structure/B10878259.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-bromobenzyl)piperazine](/img/structure/B10878269.png)
